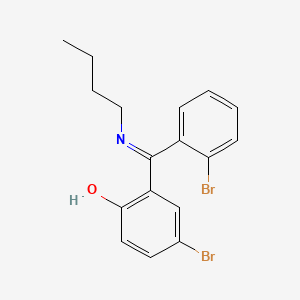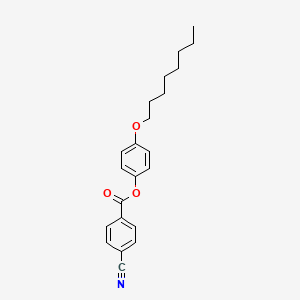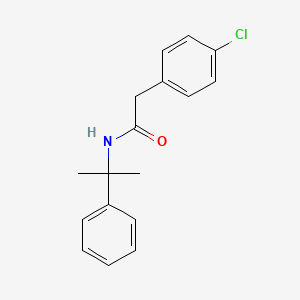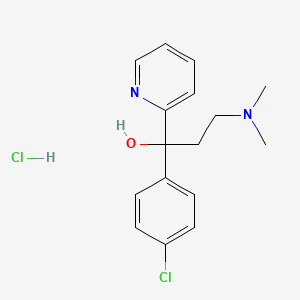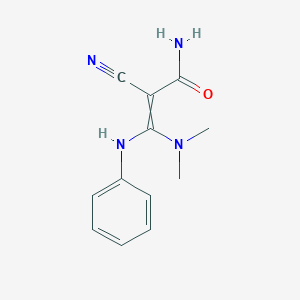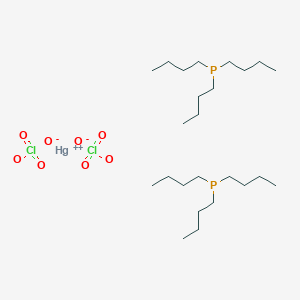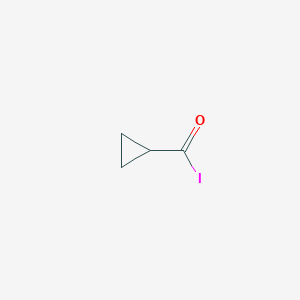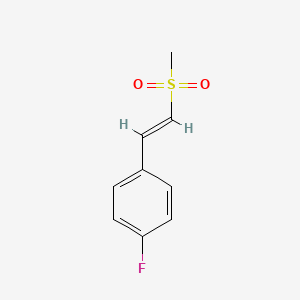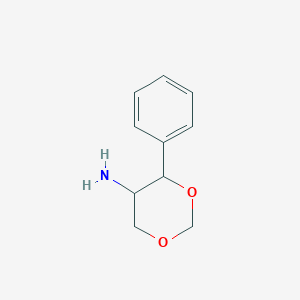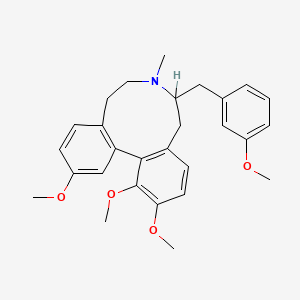
5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- is a complex organic compound with a unique structure It belongs to the class of dibenzazonines, which are characterized by a fused ring system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Dibenzazonine Core: This step involves the cyclization of precursor molecules to form the dibenzazonine ring system.
Functional Group Modifications: Introduction of methoxy and methyl groups at specific positions on the ring system.
Final Assembly: Coupling of the 3-methoxyphenylmethyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective methylation, and advanced purification methods are commonly employed.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the nitrogen-containing ring to form more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz(d,f)azonine Derivatives: Compounds with similar core structures but different functional groups.
Other Nitrogen-Containing Heterocycles: Such as indoles, quinolines, and isoquinolines.
Uniqueness
5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
79989-23-4 |
|---|---|
Molecular Formula |
C28H33NO4 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
3,4,16-trimethoxy-9-[(3-methoxyphenyl)methyl]-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene |
InChI |
InChI=1S/C28H33NO4/c1-29-14-13-20-9-11-24(31-3)18-25(20)27-21(10-12-26(32-4)28(27)33-5)17-22(29)15-19-7-6-8-23(16-19)30-2/h6-12,16,18,22H,13-15,17H2,1-5H3 |
InChI Key |
RNBODPVINWHLNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CC4=CC(=CC=C4)OC)C=CC(=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


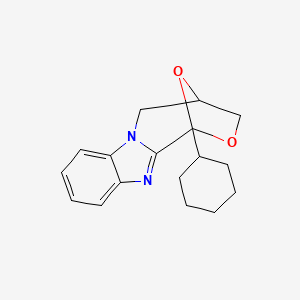
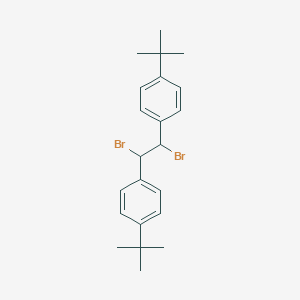

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
